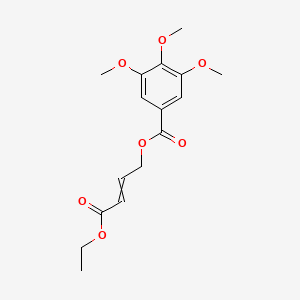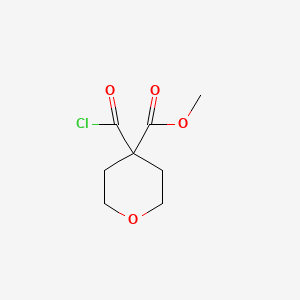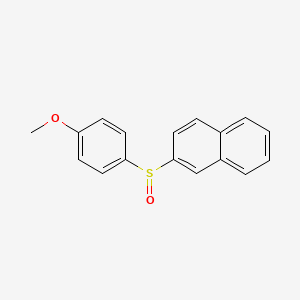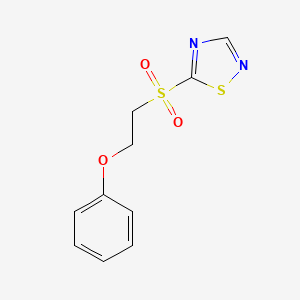![molecular formula C18H29NO3 B14176809 N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide CAS No. 920277-35-6](/img/structure/B14176809.png)
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and material science. This particular compound features a benzamide group attached to a hydroxyundecane chain, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method mentioned above using ultrasonic irradiation and a reusable catalyst is gaining traction due to its efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups enable it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. Detailed studies on its exact molecular targets and pathways are ongoing .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]benzamide: Similar structure but with a longer hydrocarbon chain.
N-[(2S)-1-[(3R)-3-amino-4-(2-fluorophenyl)butanoyl]pyrrolidin-2-yl]benzamide: Contains an amino group and a fluorophenyl group.
Uniqueness
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide is unique due to its specific hydroxyundecane chain, which imparts distinct chemical properties and potential biological activities. Its synthesis using eco-friendly methods also highlights its industrial relevance.
Propiedades
Número CAS |
920277-35-6 |
|---|---|
Fórmula molecular |
C18H29NO3 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide |
InChI |
InChI=1S/C18H29NO3/c1-2-3-4-5-6-10-13-17(21)16(14-20)19-18(22)15-11-8-7-9-12-15/h7-9,11-12,16-17,20-21H,2-6,10,13-14H2,1H3,(H,19,22)/t16-,17+/m0/s1 |
Clave InChI |
SJJVABMBSWENBR-DLBZAZTESA-N |
SMILES isomérico |
CCCCCCCC[C@H]([C@H](CO)NC(=O)C1=CC=CC=C1)O |
SMILES canónico |
CCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


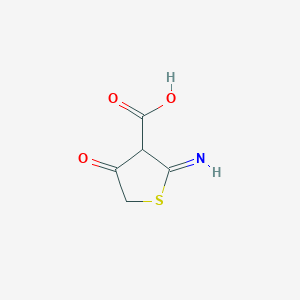

![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)
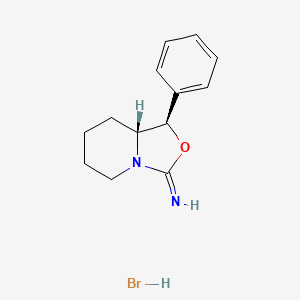
![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
